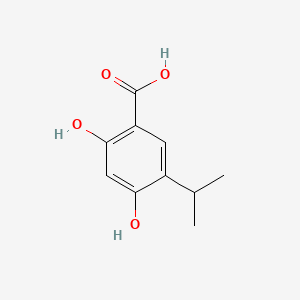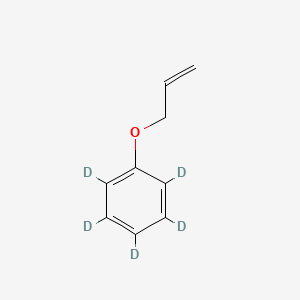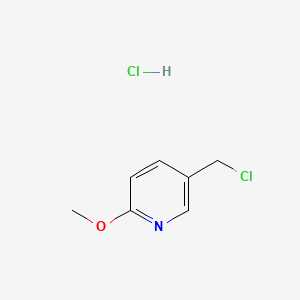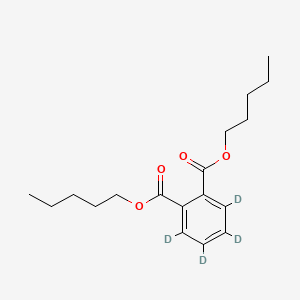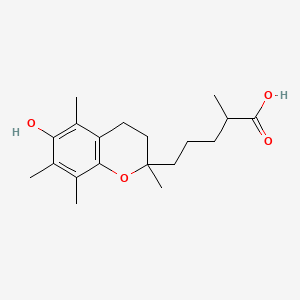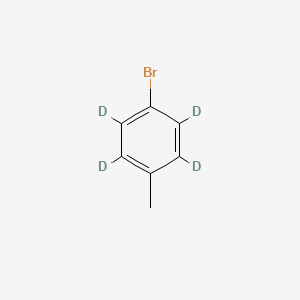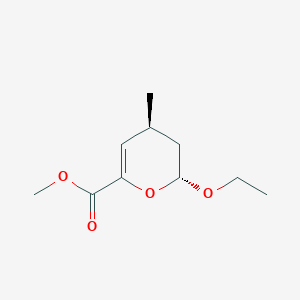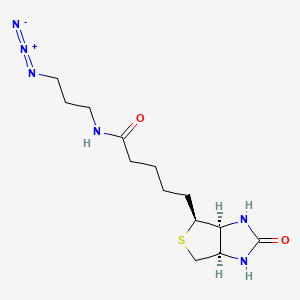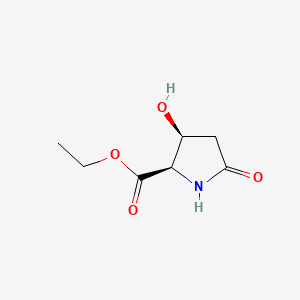
Triethyleneglycol Monolauryl Ether-d25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyleneglycol Monolauryl Ether-d25 is a chemical compound that belongs to the categories of Fatty acyls and Glycerolipids . It is a stable isotope labelled compound and is used in scientific research due to its unique properties. It is a surfactant, detergent, and emulsifier used in cosmetic preparations .
Molecular Structure Analysis
The molecular formula of this compound is C18H13D25O4 . The molecular weight is 343.65 .Physical And Chemical Properties Analysis
This compound is a colorless oil . It has a density of 0.9±0.1 g/cm3 . It is soluble in Chloroform (Slightly), Methanol (Slightly) . The boiling point is 412.0±25.0°C at 760 mmHg .properties
| { "Design of the Synthesis Pathway": "The synthesis of Triethyleneglycol Monolauryl Ether-d25 involves the reaction of lauryl alcohol with ethylene oxide followed by the reaction of the resulting product with deuterated triethylene glycol.", "Starting Materials": ["Lauryl alcohol", "Ethylene oxide", "Deuterated triethylene glycol"], "Reaction": ["1. Lauryl alcohol is reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide.", "2. The resulting product, Triethyleneglycol Monolauryl Ether, is then reacted with deuterated triethylene glycol in the presence of a catalyst such as sulfuric acid.", "3. The product is purified through distillation or chromatography to obtain Triethyleneglycol Monolauryl Ether-d25."] } | |
CAS RN |
171922-68-2 |
Molecular Formula |
C18H38O4 |
Molecular Weight |
343.651 |
IUPAC Name |
2-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H38O4/c1-2-3-4-5-6-7-8-9-10-11-13-20-15-17-22-18-16-21-14-12-19/h19H,2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,13D2 |
InChI Key |
FKMHSNTVILORFA-YYQNCXAFSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOCCO |
synonyms |
3,6,9-Trioxaheneicosan-1-ol-d25; 2-[2-[2-(Dodecyloxy)ethoxy]ethanol-d25; C12EO3-d25; Dodecyl Triethylene Glycol-d25; Ethal 326; LEA-d25; Laureth-3-d25; Lauryl Alcohol Triglycol Ether-d25; Lauryl Triethoxylate-d25; Lauryl Triglycol Ether-d25; Nikkol B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)
